molecular formula C7H12Cl2N2O B1463482 (2-Methoxyphenyl)hydrazine dihydrochloride CAS No. 1251925-21-9

(2-Methoxyphenyl)hydrazine dihydrochloride

Cat. No.: B1463482
CAS No.: 1251925-21-9
M. Wt: 211.09 g/mol
InChI Key: ZNIQFUSKKZCMMX-UHFFFAOYSA-N
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Description

(2-Methoxyphenyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C7H11ClN2O. It is commonly used in research and development due to its unique chemical properties. The compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Methoxyphenyl)hydrazine dihydrochloride typically involves the reaction of 2-methoxyaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: (2-Methoxyphenyl)hydrazine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding nitroso or nitro compounds, while reduction reactions may produce amines .

Scientific Research Applications

(2-Methoxyphenyl)hydrazine dihydrochloride has a wide range of applications in scientific research. In chemistry, it is used as a reagent for the synthesis of various organic compounds. In biology, it is employed in the study of enzyme mechanisms and metabolic pathways. In medicine, it is investigated for its potential therapeutic effects and as a precursor for drug development .

Mechanism of Action

The mechanism of action of (2-Methoxyphenyl)hydrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: (2-Methoxyphenyl)hydrazine dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and properties. This uniqueness makes it valuable for specialized applications in research and development .

Properties

IUPAC Name

(2-methoxyphenyl)hydrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-10-7-5-3-2-4-6(7)9-8;;/h2-5,9H,8H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNIQFUSKKZCMMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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